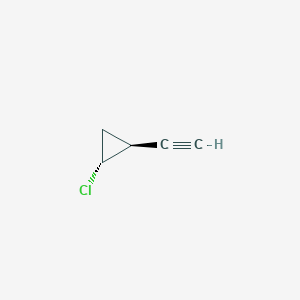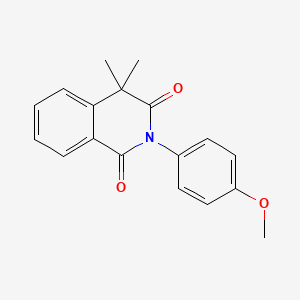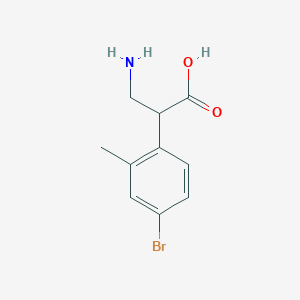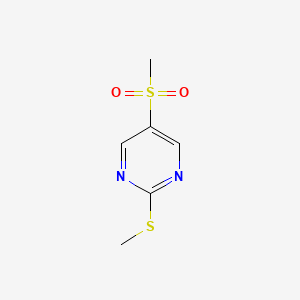
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a methanesulfonyl group and a methylsulfanyl group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methanesulfonyl and methylsulfanyl groups. The synthetic route may include the following steps:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the ring to an aromatic structure.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion of the methylsulfanyl group to a methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction of the methanesulfonyl group back to a methylsulfanyl group.
Substitution: Replacement of the methanesulfonyl or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group results in the formation of the methanesulfonyl group, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A related compound with similar structural features but different functional groups.
4-Methanesulfonyl-2-(methylsulfanyl)pyrimidine: Another derivative with the methanesulfonyl group at a different position on the pyrimidine ring.
Uniqueness
5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H8N2O2S2 |
|---|---|
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C6H8N2O2S2/c1-11-6-7-3-5(4-8-6)12(2,9)10/h3-4H,1-2H3 |
Clé InChI |
GLJQKWHXOULTHM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C=N1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



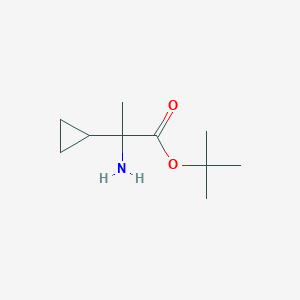
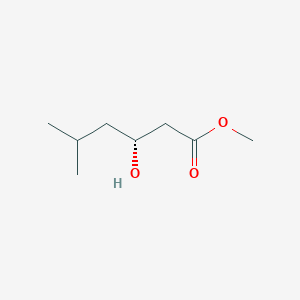
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
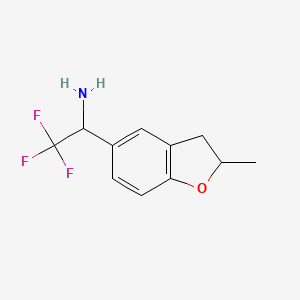
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
